Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
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Overview
Description
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is known for its unique three-dimensional structure and high strain energy. This compound is of interest in various fields, including materials science and drug discovery, due to its potential as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Preparation Methods
The synthesis of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production. The reaction conditions often include the use of silver nitrate (AgNO3) and SELECTFLUOR® as reagents, with the reaction mixture being thoroughly flushed with argon under a condenser .
Chemical Reactions Analysis
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its unique three-dimensional structure. The high strain energy of the bicyclo[1.1.1]pentane core allows it to participate in various chemical reactions, facilitating the formation of stable products. The compound’s bioisosteric properties enable it to mimic the behavior of other functional groups, thereby influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Cubanes: Another class of highly strained, three-dimensional molecules used as bioisosteres.
Higher bicycloalkanes: These compounds have larger ring systems and different reactivity profiles.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoroacetate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16F2O2 |
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Molecular Weight |
218.24 g/mol |
IUPAC Name |
tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H16F2O2/c1-9(2,3)15-8(14)11(12,13)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3 |
InChI Key |
WGTYSAHATVDZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC(C1)C2)(F)F |
Origin of Product |
United States |
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